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An Objective Guide for Researchers and Drug Development Professionals

Bremelanotide, marketed under the brand name Vyleesi, and its investigational designation

PT-141, represent a novel approach to treating sexual dysfunction. Unlike phosphodiesterase

type 5 (PDE5) inhibitors that target the vascular system, this synthetic peptide analog of alpha-

melanocyte-stimulating hormone (α-MSH) acts on the central nervous system to modulate

sexual desire and arousal. This guide provides a comprehensive comparative analysis of

Bremelanotide and PT-141, focusing on their mechanism of action, clinical efficacy,

pharmacokinetic profiles, and experimental protocols, with a clear distinction between the now-

discontinued intranasal formulation and the FDA-approved subcutaneous injection.

Executive Summary
Bremelanotide and PT-141 are chemically identical. The distinction primarily lies in their

developmental history and approved formulation. Early clinical trials investigated an intranasal

formulation of PT-141 for both male and female sexual dysfunction. However, concerns over

variable absorption and adverse effects, such as increased blood pressure, led to the

discontinuation of this delivery method.[1][2][3] The subsequent development focused on a

subcutaneous injection, which demonstrated a more predictable pharmacokinetic profile and a

favorable safety and efficacy balance, ultimately leading to the FDA approval of Bremelanotide
(Vyleesi) for hypoactive sexual desire disorder (HSDD) in premenopausal women.[1][4]
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Mechanism of Action: A Central Nervous System
Approach
Bremelanotide/PT-141 is a melanocortin receptor agonist with a high affinity for the

melanocortin 4 receptor (MC4R) and melanocortin 3 receptor (MC3R), which are found in the

central nervous system. Its mechanism of action is distinct from that of PDE5 inhibitors. Instead

of directly inducing vasodilation, it is thought to modulate the neural pathways that govern

sexual arousal and desire.

Activation of MC4R in the hypothalamus is believed to trigger a cascade of downstream

signaling. This includes the release of dopamine, a neurotransmitter strongly associated with

motivation, pleasure, and reward, in key brain regions like the medial preoptic area. By

enhancing these dopaminergic pathways, Bremelanotide may increase sexual desire and

responsiveness to sexual cues. There is also evidence to suggest it modulates serotonin

levels, which can have an inhibitory effect on sexual desire.

Bremelanotide's primary signaling cascade.

Comparative Efficacy: Clinical Trial Data
The clinical efficacy of Bremelanotide/PT-141 has been evaluated in both men with erectile

dysfunction (ED) and women with HSDD. The most robust data comes from the Phase 3

RECONNECT studies, which assessed the subcutaneous formulation of Bremelanotide in

premenopausal women.

Bremelanotide for Hypoactive Sexual Desire Disorder
(HSDD) in Premenopausal Women
The RECONNECT studies were two identical, 24-week, randomized, double-blind, placebo-

controlled trials. The primary efficacy endpoints were the change from baseline in the Female

Sexual Function Index-Desire Domain (FSFI-D) score and the Female Sexual Distress Scale-

Desire/Arousal/Orgasm (FSDS-DAO) Item 13 score (measuring distress due to low sexual

desire).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b069708?utm_src=pdf-body
https://www.benchchem.com/product/b069708?utm_src=pdf-body
https://www.benchchem.com/product/b069708?utm_src=pdf-body
https://www.benchchem.com/product/b069708?utm_src=pdf-body
https://www.benchchem.com/product/b069708?utm_src=pdf-body
https://www.benchchem.com/product/b069708?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Efficacy Endpoint
Study 301
(Bremelanotide vs.
Placebo)

Study 302
(Bremelanotide vs.
Placebo)

Integrated Studies
(Bremelanotide vs.
Placebo)

Change in FSFI-D

Score
0.30 (p<0.001) 0.42 (p<0.001) 0.35 (p<0.001)

Change in FSDS-DAO

Item 13 Score
-0.37 (p<0.001) -0.29 (p=0.005) -0.33 (p<0.001)

Data from the RECONNECT studies.

PT-141 for Erectile Dysfunction (ED) in Men
Earlier studies with the intranasal formulation of PT-141 showed promise in men with ED,

including those who did not respond to sildenafil (Viagra). One study found that approximately

33.5% of men on intranasal PT-141 (10 mg) achieved a positive clinical response (erections

sufficient for intercourse) compared to only 8.5% on placebo. Another study showed that co-

administration of intranasal PT-141 with sildenafil significantly increased the duration of erectile

activity compared to sildenafil alone.

Study Population Intervention Outcome

Men with ED non-responsive

to sildenafil

Intranasal PT-141 (10 mg) vs.

Placebo

33.5% positive clinical

response vs. 8.5% (p=0.03)

Men with ED

Intranasal PT-141 (7.5 or 10

mg) + Sildenafil (50 or 100 mg)

vs. Sildenafil alone

5.3-fold increase in duration of

erectile activity

Data from studies on intranasal PT-141 in men with ED.

Pharmacokinetic Profiles: Subcutaneous vs.
Intranasal
The route of administration significantly impacts the pharmacokinetic profile of

Bremelanotide/PT-141. The subcutaneous formulation provides more consistent and
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predictable plasma concentrations, which is believed to contribute to its improved safety profile

compared to the intranasal spray.

Pharmacokinetic
Parameter

Subcutaneous
Bremelanotide (1.75 mg)

Intranasal PT-141

Bioavailability ~100% Variable

Tmax (Time to Peak Plasma

Concentration)

~1.0 hour (range: 0.5-1.0

hours)
~0.50 hours

Cmax (Peak Plasma

Concentration)
72.8 ng/mL Dose-dependent increase

Half-life (t1/2)
~2.7 hours (range: 1.9-4.0

hours)
~1.85 to 2.09 hours

Experimental Protocols
RECONNECT Phase 3 Trials for HSDD
Objective: To evaluate the efficacy and safety of subcutaneous Bremelanotide 1.75 mg in

premenopausal women with HSDD.

Study Design: Two identical, multicenter, randomized, double-blind, placebo-controlled trials.

Participant Population: Premenopausal women with a diagnosis of generalized, acquired

HSDD for at least 6 months. Key inclusion criteria included being in a stable, monogamous

relationship for at least 6 months and being willing to attempt sexual activity at least once a

month.

Intervention: Participants were randomized 1:1 to receive either Bremelanotide (1.75 mg) or a

placebo, self-administered subcutaneously via an auto-injector as needed, approximately 45

minutes before anticipated sexual activity. Dosing was limited to no more than one dose in a

24-hour period and no more than eight doses per month.

Efficacy Assessment:
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Female Sexual Function Index (FSFI): A 19-item self-report questionnaire assessing six

domains of female sexual function (desire, arousal, lubrication, orgasm, satisfaction, and

pain) over the past 4 weeks. Scores for each domain are calculated, and a total score is

derived, with higher scores indicating better sexual function.

Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO): A patient-reported

outcome measure used to assess the level of distress associated with sexual dysfunction.

Item 13 specifically measures distress due to low sexual desire on a scale from 0 (never) to

4 (always).

Screening of Premenopausal Women
with HSDD

Baseline Assessment
(FSFI, FSDS-DAO)

Randomization (1:1)

24-Week Treatment Period
(Bremelanotide 1.75 mg SC or Placebo)

 as needed

End-of-Study Assessment
(FSFI, FSDS-DAO)

Data Analysis

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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